molecular formula C21H19Cl2F3N4 B560313 PLX 647 dihydrochloride CAS No. 1779796-38-1

PLX 647 dihydrochloride

Cat. No. B560313
CAS RN: 1779796-38-1
M. Wt: 455.306
InChI Key: MVMKWLRKACAUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PLX 647 dihydrochloride is a potent dual KIT/Fms inhibitor . It inhibits BCR-FMS cell proliferation and osteoclast differentiation in vitro . It also attenuates LPS-induced TNF α and IL-6 release, mast cell activation, and macrophage kidney proliferation in vivo .


Molecular Structure Analysis

The molecular formula of this compound is C21H19Cl2F3N4 . The exact mass is 454.0938865 g/mol and the monoisotopic mass is also 454.0938865 g/mol . The InChIKey is MVMKWLRKACAUTB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 455.3 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 5 rotatable bonds . The topological polar surface area is 53.6 Ų .

Scientific Research Applications

Bioengineered Nanoparticles for Brain Delivery

PLX 647 dihydrochloride, as part of the NP-647 compound, has been explored for its potential in treating epilepsy through brain-targeted delivery. Research involving the encapsulation of NP-647 in biodegradable poly-lactic-co-glycolide (PLGA) nanoparticles, which are further coated with chitosan, has shown promise. These nanoparticles are designed for intranasal administration, utilizing olfactory nerve channels to directly reach the brain. This approach aims to overcome the challenge of delivering drug molecules to the brain, a major hurdle in treating central nervous system disorders like epilepsy (Kaur et al., 2018).

PLGA-Based Nanotechnology in Medicine

PLGA, a co-polymer closely associated with this compound, has seen extensive development and FDA approval for drug delivery and diagnostics. It's used in treating cardiovascular diseases, cancer, and in tissue engineering. Recent advances in PLGA nanotechnologies have shown potential in diagnosis and treatment, emphasizing the utility of PLGA in therapeutic and diagnostic strategies for various diseases (Lü et al., 2009).

Polymer-Lipid Hybrid Nanoparticle System

A study on the use of a polymer-lipid hybrid nanoparticle (PLN) system incorporating doxorubicin, a drug, revealed that PLNs can enhance cellular accumulation and retention in cancer cell lines. This suggests a new mechanism for overcoming drug resistance using lipid-based nanoparticle formulations, which might be applicable to this compound-related research (Wong et al., 2006).

Injectable In Situ Gels for Psychotic Treatment

Hydrochloric thiothixene (HT), an antipsychotic drug, was developed into an injectable long-term control-released in situ gel based on the biodegradable material PLA. This development indicates the feasibility of using similar PLA-based systems for controlled drug delivery, potentially including this compound (Xin et al., 2014).

Modification and Improvement of Poloxamer in Pharmaceutical Applications

Thiol-conjugated poloxamer was synthesized and analyzed for its biocompatibility and effectiveness as a pharmaceutical excipient. The study demonstrated improved mucoadhesion and drug dissolution profiles, hinting at the potential for similar modifications in this compound-related compounds (Zaman et al., 2021).

Mechanism of Action

Target of Action

PLX 647 dihydrochloride is a highly specific dual inhibitor of FMS and KIT kinases . These kinases play crucial roles in cell signaling, growth, and differentiation. The IC50 values for FMS and KIT are 28 nM and 16 nM, respectively .

Mode of Action

This compound interacts with its targets, FMS and KIT kinases, by binding to their active sites and inhibiting their activity . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cell behavior.

Biochemical Pathways

The compound affects several biochemical pathways. It potently inhibits the proliferation of BCR-FMS cells and a Ba/F3 cell line expressing BCR-KIT . It also inhibits endogenous FMS and KIT, as demonstrated by inhibition of the ligand-dependent cell lines M-NFS-60 and M-07e, which express FMS and KIT, respectively .

Result of Action

In vitro, this compound potently inhibits the growth of FLT3-ITD-expressing MV4-11 cells . It also displays minimal inhibition of the proliferation of Ba/F3 cells expressing BCR-KDR . In vivo, the compound reduces macrophage accumulation in UUO kidney and blood monocytes . It also shows effects on collagen-induced arthritis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in vivo studies have shown that the compound reduces LPS-induced TNF-α and IL-6 release . This suggests that the compound’s action can be influenced by the presence of inflammatory stimuli in the environment.

Safety and Hazards

Specific hazards arising from PLX 647 dihydrochloride are not available . It is recommended to avoid dust formation . For firefighting, it is advised to wear self-contained breathing apparatus if necessary .

properties

IUPAC Name

5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4.2ClH/c22-21(23,24)17-6-3-14(4-7-17)11-26-19-8-5-15(12-27-19)10-16-13-28-20-18(16)2-1-9-25-20;;/h1-9,12-13H,10-11H2,(H,25,28)(H,26,27);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMKWLRKACAUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CC3=CN=C(C=C3)NCC4=CC=C(C=C4)C(F)(F)F)N=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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